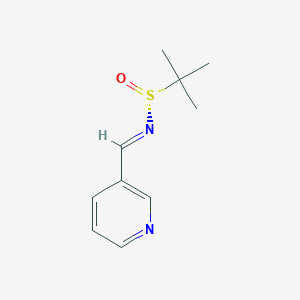

(R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would involve a detailed explanation of the compound, including its molecular formula, molecular weight, and structural features.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis

This would involve a detailed analysis of the compound’s molecular structure, including bond lengths, bond angles, and any notable structural features.Chemical Reactions Analysis

This would involve a detailed analysis of the chemical reactions that the compound undergoes, including the reaction conditions, reaction mechanisms, and the products formed.Physical And Chemical Properties Analysis

This would involve a detailed analysis of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Catalysis and Synthetic Chemistry

Iron Catalysts for Dimerization of α-Olefins : Iron catalysts, including those with pyridine bis-imine ligands, have been shown to be active for the dimerization of α-olefins to create linear internal olefins. These catalysts facilitate the production of linear and methyl-branched olefins with a unique mechanism that limits the formation of multiple dimer products, highlighting the potential utility of related compounds in olefin dimerization processes (Small & Marcucci, 2001).

Metabolic Engineering for Chemical Production : Research into metabolic engineering of Escherichia coli has led to the production of enantiomerically pure chemicals from glucose, illustrating the potential of using biochemical pathways for the synthesis of complex molecules. This research may inform the use of (R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide in biotechnological applications (Altaras & Cameron, 1999).

Stereoselective Synthesis : The development of efficient and stereoselective synthesis methods for key intermediates in drug production demonstrates the importance of catalysts and ligands, similar to (R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide, in achieving high yields and selectivity in organic synthesis (Lall et al., 2012).

Material Science and Polymers

Novel Soluble Polyimides : Research into novel fluorinated polyimides derived from aromatic diamine monomers showcases the development of materials with good solubility, thermal stability, and mechanical properties. These studies suggest potential applications of related chemical compounds in creating high-performance polymers (Guan et al., 2014).

Improved Lithium Ion Battery Safety : The study of additives like 1,3-propane sultone for graphite electrodes in lithium batteries, leading to improved electrochemical performance, indicates the relevance of such compounds in enhancing the safety and efficiency of energy storage devices (Park et al., 2009).

Safety And Hazards

This would involve a detailed analysis of the safety and hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, including any potential applications of the compound and any unanswered questions about its properties or behavior.

Each of these sections would be based on a thorough review of the relevant scientific literature. The specific details would depend on the particular compound and the available research. I hope this general outline is helpful! If you have any other questions, feel free to ask.

properties

IUPAC Name |

(NE,R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/b12-8+/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQNAHRVOYMEED-CEFACKQISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Methyl-N-(pyridin-3-ylmethylene)-propane-2-sulfinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-N-[2-(diethylamino)ethyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2963100.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2963101.png)

![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)

![1-[3-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]prop-2-en-1-one](/img/structure/B2963108.png)

![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)

![(Z)-methyl 2-(2-((4-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963117.png)

![N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2963119.png)

![2-[3-Methyl-1-(morpholinocarbonyl)butyl]-1-isoindolinone](/img/structure/B2963121.png)